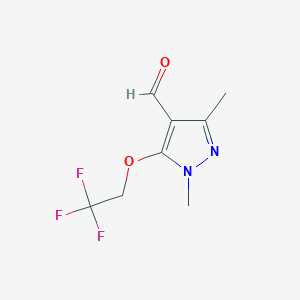
1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde is a chemical compound that is widely used in scientific research. It is a pyrazole derivative that has been synthesized through various methods.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques
Various synthesis methods for pyrazole derivatives, including 1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde, have been explored. These methods often involve multi-step reactions or specific reagents like Vilsmeier-Haak formylation (Attaryan et al., 2006), (Attaryan et al., 2008).
Chemical Modification
Researchers have conducted studies on modifying pyrazole derivatives to create new chemical entities, which can exhibit unique properties and potential applications in various fields. This includes the synthesis of compounds like 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives (Hote & Lokhande, 2014).
Structural Analysis
Advanced techniques such as NMR and mass spectroscopy are employed to analyze the structure of synthesized pyrazole derivatives, ensuring accuracy in their chemical characterization (Charmaine Arderne et al., 2021).
Applications in Material Science and Catalysis
Functionalized Building Blocks
Pyrazole derivatives are seen as valuable functionalized building blocks in material science. They can be used to synthesize various complex molecules with specific properties, like in the creation of fluorinated building blocks (Chizhov et al., 2017).
Catalytic Applications
These compounds have also found applications in catalysis, aiding in the synthesis of other complex molecules. For instance, their use in multi-component synthesis of pyridine-pyrimidines demonstrates their catalytic versatility (Rahmani et al., 2018).
Polymer Synthesis
Some pyrazole derivatives have been utilized in polymer synthesis, indicating their potential in creating novel polymeric materials (Maślińska-Solich et al., 1995).
Potential Biomedical Applications
Antimicrobial and Antioxidant Properties
Research has shown that some pyrazole derivatives exhibit antimicrobial and antioxidant properties, making them potential candidates for drug development (Bandgar et al., 2009).
Synthesis of Medical Agents
Synthesis studies focus on creating pyrazole-based compounds that could be used as core structures in various medical agents, such as antihyperglycemic agents (Kenchappa et al., 2017).
Propiedades
IUPAC Name |
1,3-dimethyl-5-(2,2,2-trifluoroethoxy)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-5-6(3-14)7(13(2)12-5)15-4-8(9,10)11/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUSRUSDBWEITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OCC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

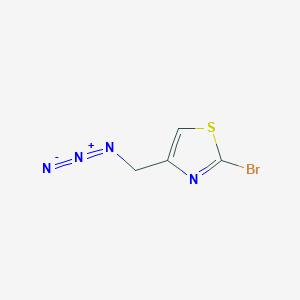

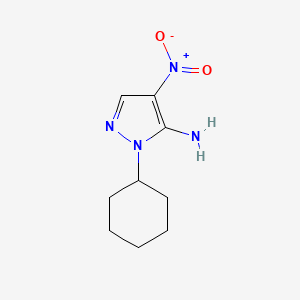


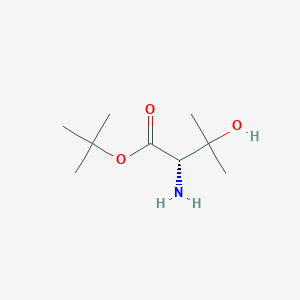
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377184.png)
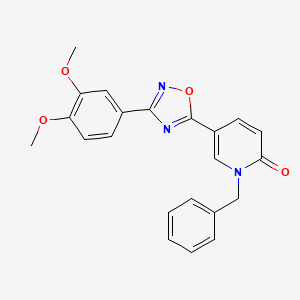
![1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2377189.png)
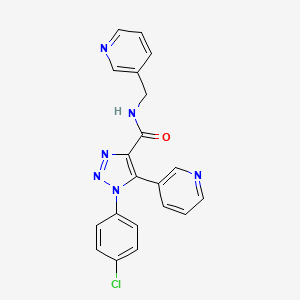
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2377191.png)
![Methyl 1-allyl-2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2377192.png)
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2377194.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2377195.png)